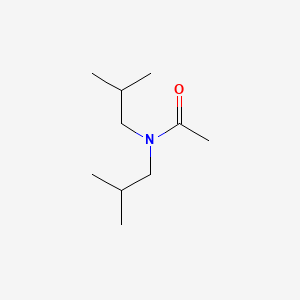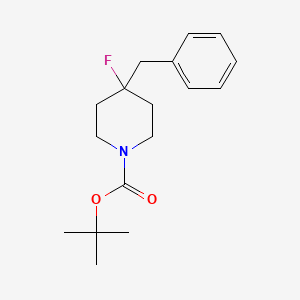
6-Bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carbonitrile is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique combination of bromine, chlorine, and tetrahydropyran moieties, which contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with aldehydes or ketones under acidic or basic conditions.
Introduction of Bromine and Chlorine: Bromination and chlorination reactions are carried out using bromine and chlorine reagents, respectively, under controlled conditions to introduce the halogen atoms at specific positions on the indazole ring.
Attachment of the Tetrahydropyran Moiety: The tetrahydropyran group is introduced through a nucleophilic substitution reaction, where a suitable tetrahydropyran derivative reacts with the halogenated indazole intermediate.
Formation of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) on the indazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the oxidation state of specific functional groups, such as the carbonitrile group.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures, which can further enhance its biological activity.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted derivatives with different functional groups replacing the halogen atoms.
Oxidation Products: Oxidized derivatives with modified functional groups, such as carboxylic acids or aldehydes.
Reduction Products: Reduced derivatives with modified functional groups, such as amines or alcohols.
Wissenschaftliche Forschungsanwendungen
6-Bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylic acid
- 6-Bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxamide
- Methyl 6-Bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylate
Uniqueness
6-Bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical properties and reactivity compared to its carboxylic acid, carboxamide, and carboxylate analogs. The carbonitrile group can participate in specific reactions, such as nucleophilic addition and cyclization, which are not possible with the other functional groups. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Eigenschaften
Molekularformel |
C13H11BrClN3O |
|---|---|
Molekulargewicht |
340.60 g/mol |
IUPAC-Name |
6-bromo-4-chloro-1-(oxan-2-yl)indazole-3-carbonitrile |
InChI |
InChI=1S/C13H11BrClN3O/c14-8-5-9(15)13-10(7-16)17-18(11(13)6-8)12-3-1-2-4-19-12/h5-6,12H,1-4H2 |
InChI-Schlüssel |
HTKIDPNOTJQKPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)N2C3=C(C(=CC(=C3)Br)Cl)C(=N2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-1-(1-phenylvinyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13911174.png)
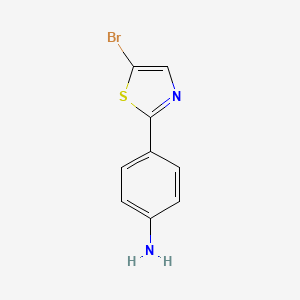
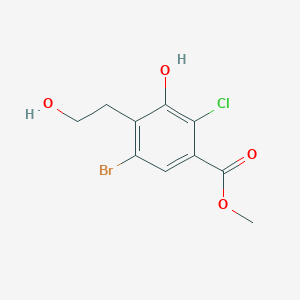
![Tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate](/img/structure/B13911203.png)
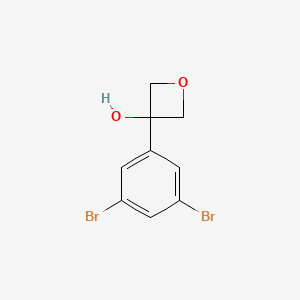
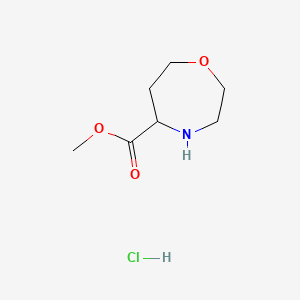
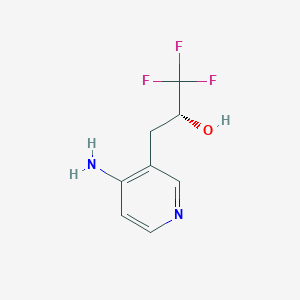

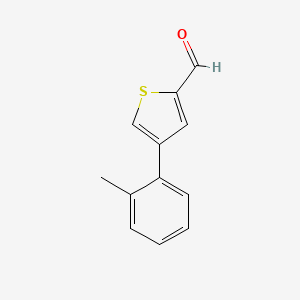

![(8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B13911254.png)
![7-Methyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B13911255.png)
